2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate
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Overview
Description
2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of an oxabicycloheptane ring, which imparts distinct chemical properties. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate typically involves the reaction of 7-oxabicyclo[4.1.0]heptane with ethyl prop-2-enoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The process is monitored to ensure consistent quality and yield. Purification steps, such as distillation or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate involves its interaction with specific molecular targets. The oxabicycloheptane ring structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane
- Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane
Uniqueness
2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
378245-49-9 |
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Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate |
InChI |
InChI=1S/C11H16O3/c1-2-11(12)13-6-5-8-3-4-9-10(7-8)14-9/h2,8-10H,1,3-7H2 |
InChI Key |
HMXNJVGXCJLLPE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCC1CCC2C(C1)O2 |
Origin of Product |
United States |
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